molecular formula C21H28N2O4S2 B4889383 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide

Cat. No.: B4889383
M. Wt: 436.6 g/mol
InChI Key: PCJMJFPOECHHHB-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide typically involves multiple steps. The general synthetic route includes the following steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzenesulfonic acid with thionyl chloride.

    Reaction with 2-methoxyaniline: The benzenesulfonyl chloride is then reacted with 2-methoxyaniline to form the sulfonamide intermediate.

    Acylation: The intermediate is further reacted with 2-tert-butylsulfanylethylamine and acetic anhydride to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, modulating various physiological processes.

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide can be compared with other sulfonamide derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-21(2,3)28-15-14-22-20(24)16-23(18-12-8-9-13-19(18)27-4)29(25,26)17-10-6-5-7-11-17/h5-13H,14-16H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJMJFPOECHHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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